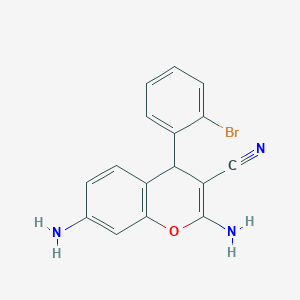![molecular formula C20H15ClN2O4 B5236794 N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively researched for its ability to enhance physical performance, improve metabolic function, and prevent various diseases. In
Mecanismo De Acción
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function, increased endurance, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. These effects contribute to improved metabolic function, increased endurance, and reduced risk of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency, low toxicity, and well-characterized mechanism of action. However, it also has some limitations, including its high cost, limited solubility, and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, including exploring its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Finally, there is a need for the development of more potent and selective PPARδ agonists with fewer off-target effects.
Conclusion
In conclusion, this compound is a synthetic PPARδ agonist that has gained significant attention in the scientific community due to its potential applications in sports medicine, metabolic disorders, and cancer. Its mechanism of action involves activation of PPARδ, leading to improved metabolic function, increased endurance, and reduced inflammation. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and optimize its dosing and administration.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide involves the reaction of 4-(4-chlorophenoxy)aniline with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst and a dehydrating agent. The resulting intermediate is then treated with thionyl chloride to form the final product, this compound. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has been extensively researched for its potential applications in various fields, including sports medicine, metabolic disorders, and cancer. In sports medicine, this compound has been shown to enhance physical performance by increasing endurance and reducing fatigue. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce inflammation, and prevent the development of type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and promote apoptosis.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-13-18(3-2-4-19(13)23(25)26)20(24)22-15-7-11-17(12-8-15)27-16-9-5-14(21)6-10-16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLMTKHJCXINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
